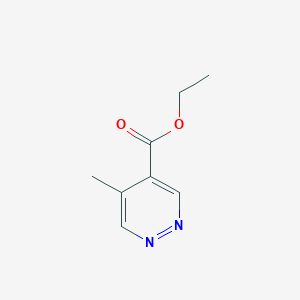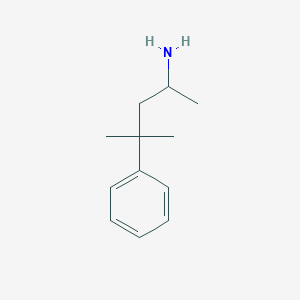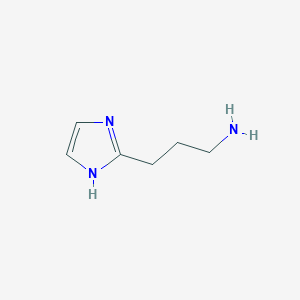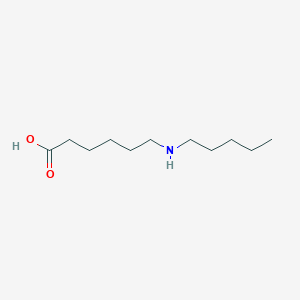
2,6-Naphthalenedithiol
Übersicht
Beschreibung
2,6-Naphthalenedithiol is a chemical compound with the molecular formula C10H8S2. It has an average mass of 192.301 Da and a monoisotopic mass of 192.006744 Da .
Molecular Structure Analysis
The molecular structure of 2,6-Naphthalenedithiol consists of a naphthalene core with two sulfur atoms attached at the 2nd and 6th positions .Physical And Chemical Properties Analysis
2,6-Naphthalenedithiol has a density of 1.3±0.1 g/cm3, a boiling point of 353.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 57.5±3.0 kJ/mol and it has a flash point of 178.6±14.3 °C. The index of refraction is 1.747 and its molar refractivity is 60.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization :
- A study developed a new synthetic approach for 2,6-naphthalenedithiol, examining factors like material ratios, reaction temperatures, and reagent purity. The optimized conditions resulted in a yield of over 80%, and the compound's structure was analyzed using IR, 1H-NMR spectrum, and elementary analysis (Guo, 2005).
Chemistry and Molecular Host Structures :
- Another study reported the conversion of a naphthalenedithiol building block into octameric [2]-catenanes, which were then re-equilibrated in the presence of an adamantyl ammonium guest. This process led to the catenanes disassembling into macrocyclic components that demonstrated nanomolar affinity binding in water (West et al., 2008).
Electrochemistry and Energy Storage :
- In the field of electrochemistry, 2,6-naphthalene dicarboxylate was synthesized for use as a negative electrode material in lithium-ion batteries. It demonstrated reversible reaction with Li+ at a potential of 0.88 V and showed high rate capability and cyclability, attributed to the π-extension of its core unit (Fédèle et al., 2014).
Analytical Chemistry Applications :
- A study in analytical chemistry characterized 2,6-Naphthalenedicarboxylic acid as a carrier electrolyte for separating organic anions by capillary zone electrophoresis with indirect UV detection. The method demonstrated higher sensitivity compared to commonly used electrolytes and was applied to detect organic anions in ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).
Polymer Science and Material Engineering :
- In material engineering, research on sulfonated polybenzothiazoles containing naphthalene for proton exchange membranes found that these polymers
Surface Chemistry :
- Naphthalenedicarboxylic acid was used in a study for metal-catalyzed polymerization at various surfaces. The research demonstrated the efficient polymerization of naphthalenedicarboxylic acid to form poly-2,6-naphthalenes using copper surfaces, offering insights into on-surface polymerizations and organometallic system preparations (Gao et al., 2014).
Chemical Industry and Production :
- The commercialization and production process of dimethyl-2,6-naphthalenedicarboxylate, a precursor to polyethylene naphthalate, was reviewed, discussing the significant chemical routes and production economics. This study provides valuable insights into the industrial applications and synthesis of naphthalene derivatives (Lillwitz, 2001).
Nanotechnology :
- A novel photo-functional naphthalenedithiol was synthesized for the formation of EuS nanocrystal assembles. The study explored the photophysical properties of these assembles, demonstrating the influence of naphthalene units on the emission quantum yields and offering insights into semiconductor nano-assemble formation (Kawashima et al., 2013).
Optoelectronics and Molecular Electronics :
- Research on 2,6-naphthalenedicarboxamide as a fluorescent probe in DNA demonstrated its potential in studying DNA hairpin and duplex formation, as well as electron transfer. The high fluorescence quantum yield and long singlet lifetime of this chromophore made it a valuable tool in molecular electronics (Lewis et al., 1999).
Material Science and Machine Learning :
- A study combining experiments and machine learning investigated the optimal material composition of Li-intercalated metal–organic frameworks for Li-ion battery electrodes. Using 2,6‐naphthalene dicarboxylate as a basis, this research exemplifies the integration
Eigenschaften
IUPAC Name |
naphthalene-2,6-dithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHBJPKFTZSWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S)C=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538779 | |
| Record name | Naphthalene-2,6-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Naphthalenedithiol | |
CAS RN |
96892-95-4 | |
| Record name | Naphthalene-2,6-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)







